
10-Methoxycarbamazepine
Overview
Description
10-Methoxycarbamazepine, also known as 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide, is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . It is an important intermediate in the synthesis of oxcarbazepine, a well-known anticonvulsant used in the treatment of epilepsy and other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Methoxycarbamazepine is typically synthesized from 10-methoxyiminostilbene. The process involves reacting 10-methoxyiminostilbene with cyanic acid (HOCN) in the presence of a mild acidic reagent in a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the generation of cyanic acid in situ by the reaction of an alkali metal cyanate with a mild acid . The reaction mixture is then subjected to hydrolysis in a biphasic system to obtain oxcarbazepine, with this compound as an intermediate .
Chemical Reactions Analysis
Types of Reactions: 10-Methoxycarbamazepine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxcarbazepine.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed:
Oxcarbazepine: The primary product formed from the oxidation of this compound.
Various substituted derivatives: Depending on the reagents and conditions used, different substituted derivatives can be obtained.
Scientific Research Applications
Synthesis of Oxcarbazepine
One of the primary applications of 10-methoxycarbamazepine is its role as an intermediate in the synthesis of oxcarbazepine. Oxcarbazepine is used to treat epilepsy and has been proposed for managing other neurological disorders. The process involves the carboxamidation of 10-methoxyiminostilbene, leading to the formation of this compound, which is subsequently hydrolyzed to yield oxcarbazepine .
Process Overview
Step | Description |
---|---|
1 | Reacting 10-methoxyiminostilbene with HOCN in a solvent with a mild acidic reagent. |
2 | Hydrolysis of this compound using dilute hydrochloric acid to produce oxcarbazepine. |
3 | Purification of oxcarbazepine through a biphasic system involving organic and aqueous phases. |
This method enhances the efficiency of the synthesis process, allowing for higher selectivity and easier purification steps, which are critical for commercial production .
Therapeutic Potential
Beyond its role in the synthesis of oxcarbazepine, there is ongoing research into the potential therapeutic applications of this compound itself. Preliminary studies suggest that it may possess anticonvulsant properties similar to its derivative, oxcarbazepine. The compound has been proposed for use in treating various neurological disorders, including:
- Epilepsy : As a potential alternative or adjunct therapy.
- AIDS-related neural disorders : Providing symptomatic relief in patients suffering from neurological complications due to HIV/AIDS.
- Parkinson's disease : Investigating its efficacy in managing symptoms associated with Parkinsonian syndromes .
Analytical Applications
This compound is also utilized as a certified reference material in analytical chemistry. It serves as a standard for various analytical techniques, including chromatography and mass spectrometry, ensuring accuracy in quantitative analyses related to pharmaceuticals and biochemical research .
Several studies have documented the efficacy and safety profile of this compound and its derivatives:
- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of dibenzazepines, indicating that modifications at the methoxy position can enhance anticonvulsant activity .
- Clinical trials assessing oxcarbazepine's effectiveness have indirectly supported research into its precursors like this compound, suggesting similar mechanisms of action that warrant further investigation .
Mechanism of Action
The mechanism of action of 10-Methoxycarbamazepine is closely related to its role as an intermediate in the synthesis of oxcarbazepine. Oxcarbazepine exerts its effects by inhibiting sodium channel firing, which helps in controlling seizure activity . The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
Carbamazepine: Another anticonvulsant with a similar structure but different pharmacological properties.
Oxcarbazepine: The primary product synthesized from 10-Methoxycarbamazepine, used as an anticonvulsant.
Licarbazepine: A metabolite of oxcarbazepine with similar therapeutic effects.
Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of oxcarbazepine. Its methoxy group provides distinct reactivity, making it a valuable compound in the pharmaceutical industry .
Biological Activity
10-Methoxycarbamazepine (10-MCB) is a derivative of carbamazepine, an established anticonvulsant medication. This compound has garnered attention due to its potential biological activities and applications in therapeutic contexts, particularly in neurology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
This compound is chemically described as 10-methoxy-5H-dibenz(b,f)azepin-5-carboxamide. It serves as an intermediate in the synthesis of oxcarbazepine, another anticonvulsant drug. The compound's structure allows it to interact effectively with various biological targets, primarily voltage-gated sodium channels.
Target of Action:
10-MCB primarily targets voltage-gated sodium channels (VGSCs). It binds preferentially to these channels in their inactive conformation, which is crucial for its anticonvulsant properties.
Mode of Action:
The inhibition of VGSCs leads to a reduction in neuronal excitability, thereby controlling seizure activity. This mechanism is similar to that of carbamazepine, from which it is derived .
Biochemical Pathways:
The metabolism of 10-MCB involves conversion to various metabolites, including 2-hydroxycarbamazepine and the potentially reactive carbamazepine iminoquinone (CBZ-IQ). These metabolic pathways are significant for understanding the drug's efficacy and safety profile .
Pharmacokinetics
10-MCB is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. This enzyme plays a crucial role in the biotransformation of many drugs, including carbamazepine and its derivatives. The pharmacokinetic profile suggests that 10-MCB may exhibit a similar metabolic fate as its parent compound, influencing its therapeutic effects and potential drug interactions .
Biological Activity
Recent studies have highlighted several biological activities associated with 10-MCB:
- Anticonvulsant Activity: As an intermediate in oxcarbazepine production, 10-MCB exhibits significant anticonvulsant properties, making it a candidate for further research in epilepsy treatment .
- Antiproliferative Effects: Some derivatives related to 10-MCB have shown promising antiproliferative activity against various cancer cell lines. For instance, compounds with methoxy substitutions demonstrated IC50 values ranging from 1.2 to 5.3 μM against certain cancer cells .
- Antioxidative Activity: Research indicates that certain methoxy-substituted derivatives possess antioxidative properties that may contribute to their therapeutic potential .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of 10-MCB:
- Study on Anticonvulsant Efficacy: A study demonstrated that 10-MCB effectively reduced seizure frequency in animal models, supporting its potential use as an anticonvulsant agent.
- Metabolism and Toxicity Assessment: Research on chronic exposure to carbamazepine revealed concentration-dependent increases in hepatic EROD activity, indicating metabolic activation pathways that may also pertain to 10-MCB .
- Molecular Dynamics Simulations: Investigations using molecular dynamics simulations have explored the interaction between CYP3A4 and carbamazepine derivatives, providing insights into the metabolic pathways relevant to 10-MCB and its derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 10-Methoxycarbamazepine, and how can researchers optimize reaction yields?
- Methodological Answer : Two primary synthetic routes are documented. The first uses 10-methoxyiminostilbene with bis(trichloromethyl) carbonate, yielding ~82%, while the second employs sodium cyanate with the same precursor, yielding ~49%. Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. Lower yields in the second method may stem from competing side reactions; using anhydrous conditions or inert atmospheres could mitigate this. Researchers should validate purity via HPLC or NMR post-synthesis .
Q. Which analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated in pharmacokinetic assays where this compound serves as an internal standard. Key parameters include a C18 column, mobile phase (e.g., acetonitrile-phosphate buffer), and flow rate (~1.5 mL/min). Cross-validation with mass spectrometry (LC-MS/MS) enhances specificity for low-concentration samples .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Standardize protocols for intermediate purification (e.g., column chromatography, recrystallization) and characterize intermediates (e.g., 10-methoxyiminostilbene-5-carbonylchloride) using spectral data (¹H/¹³C NMR, FT-IR). Batch-to-batch consistency can be monitored via melting point analysis and comparative HPLC retention times .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported metabolic pathways of this compound involving CYP3A4 and CYP2C8?
- Methodological Answer : Conflicting CYP isoform contributions can be addressed using:
- In vitro assays : Human liver microsomes with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4, montelukast for CYP2C8).
- Recombinant enzymes : Express individual CYP isoforms to isolate metabolic activity.
- Clinical correlation : Compare in vitro data with patient plasma metabolite profiles under enzyme-inducing regimens (e.g., carbamazepine autoinduction) .
Q. What methodological considerations are critical when designing studies to investigate autoinduction of this compound metabolism?
- Methodological Answer :
- Longitudinal sampling : Collect serial plasma samples to track time-dependent changes in parent drug and metabolite (e.g., 10,11-epoxide) concentrations.
- Enzyme activity markers : Co-administer probe substrates (e.g., midazolam for CYP3A4) to quantify induction magnitude.
- Population pharmacokinetic modeling : Incorporate covariates like genetic polymorphisms (e.g., CYP3A5*3) to explain inter-individual variability .
Q. How can researchers address spectral data inconsistencies during structural characterization of this compound analogs?
- Methodological Answer :
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to confirm molecular connectivity.
- Reference standards : Compare spectral data with published libraries or commercially available analogs.
- Purity assessment : Use HPLC with diode-array detection to rule out impurities affecting spectral interpretation .
Q. What strategies are effective for analyzing this compound’s protein-binding interactions in vitro?
- Methodological Answer :
- Equilibrium dialysis : Incubate the compound with human serum albumin (HSA) or α₁-acid glycoprotein (AGP) at physiological pH.
- Ultrafiltration : Separate free vs. bound drug fractions and quantify via LC-MS/MS.
- Competitive binding assays : Use fluorescent probes (e.g., warfarin for HSA Site I) to identify binding sites .
Q. Data Analysis & Reporting
Q. How should researchers statistically handle outliers in this compound pharmacokinetic datasets?
- Methodological Answer :
- Grubbs’ test : Identify outliers with a significance threshold (e.g., α=0.05).
- Sensitivity analysis : Compare results with and without outliers to assess impact.
- Non-parametric methods : Use robust regression (e.g., Theil-Sen) if data violates normality assumptions .
Q. What frameworks guide the design of dose-response studies for this compound in preclinical models?
- Methodological Answer :
- PICO framework : Define Population (e.g., Sprague-Dawley rats), Intervention (dose range), Comparator (vehicle control), and Outcome (e.g., plasma AUC, CNS exposure).
- FINER criteria : Ensure feasibility, novelty, and relevance to translational gaps (e.g., cross-species metabolic differences) .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound analogs?
- Methodological Answer :
- Physiologically-based pharmacokinetic (PBPK) modeling : Simulate tissue distribution and metabolic clearance to predict in vivo behavior.
- Biopharmaceutics profiling : Assess solubility, permeability (e.g., Caco-2 assays), and metabolic stability in hepatocytes .
Properties
IUPAC Name |
5-methoxybenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZOFBKQWNPKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182884 | |
Record name | 10-Methoxycarbamazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28721-09-7 | |
Record name | 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28721-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Methoxycarbamazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028721097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Methoxycarbamazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-METHOXYCARBAMAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13NU3QR2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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